Elucidation of the Chemical Structure of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Technical Guide
Elucidation of the Chemical Structure of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and analysis of novel chemical entities.
Introduction
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation is a critical step in the development of any new chemical entity, ensuring its identity, purity, and consistency. This guide outlines the standard analytical workflow and expected results for the comprehensive characterization of this molecule.
The structure of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid consists of a piperidine-2-carboxylic acid core functionalized with a 4-fluorobenzyl group at the nitrogen atom. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 2H | Aromatic C-H (ortho to F) |
| ~7.00 | t | 2H | Aromatic C-H (meta to F) |
| ~3.90 | d | 1H | Benzyl C-H |
| ~3.60 | d | 1H | Benzyl C-H |
| ~3.40 | dd | 1H | Piperidine C-H (at C2) |
| ~3.10 | d | 1H | Piperidine C-H (at C6) |
| ~2.50 | t | 1H | Piperidine C-H (at C6) |
| ~1.90 - 1.50 | m | 6H | Piperidine C-H (at C3, C4, C5) |
| ~10.5 (broad) | s | 1H | Carboxylic Acid O-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | Carboxylic Acid C=O |
| ~162.0 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~133.0 (d, J ≈ 3 Hz) | Aromatic C (ipso to benzyl) |
| ~130.0 (d, J ≈ 8 Hz) | Aromatic C-H (ortho to F) |
| ~115.0 (d, J ≈ 21 Hz) | Aromatic C-H (meta to F) |
| ~65.0 | Piperidine C2 |
| ~58.0 | Benzyl C |
| ~54.0 | Piperidine C6 |
| ~28.0 | Piperidine C4 |
| ~25.0 | Piperidine C3 |
| ~23.0 | Piperidine C5 |
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Assignment |
| ESI | Positive | 238.1234 | [M+H]⁺ |
| ESI | Negative | 236.1089 | [M-H]⁻ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1510 | Medium | C=C stretch (Aromatic) |
| 1220 | Strong | C-F stretch |
| 1150 | Medium | C-N stretch |
Experimental Protocols
The following are detailed, standardized protocols for the analytical techniques used in the structural elucidation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Instrumentation: A 500 MHz (or higher) NMR spectrometer.
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¹H NMR:
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Acquire a one-dimensional proton spectrum.
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Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
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Process the data with a line broadening of 0.3 Hz.
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¹³C NMR:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
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Process the data with a line broadening of 1 Hz.
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2D NMR (COSY, HSQC, HMBC):
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Acquire 2D spectra as needed to confirm proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
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Method:
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Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Acquire spectra in both positive and negative ion modes.
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Set the mass range to m/z 50-500.
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Use a resolving power of at least 10,000 to obtain accurate mass measurements.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
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Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Method:
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.
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Perform a background subtraction using the clean ATR crystal or the pure solvent.
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Workflow and Data Interpretation
The structural elucidation of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid follows a logical workflow, integrating data from multiple analytical techniques.
